Acetone-d6

NMR spectroscopy Isotopic purity Deuterium labeling

Acetone-d6 (CAS 666-52-4) delivers the industry's lowest residual proton concentration (2.30 mM) among common deuterated solvents—an 11-fold improvement over Chloroform-d. This ensures unambiguous spectra for sub-milligram samples, quantitative 1H NMR, and trace impurity profiling. Its unique solvation environment enables mechanistic studies, while the M+6 mass shift makes it an ideal internal standard for GC-MS/LC-MS quantitation of small carbonyls. Trusted for high-resolution NMR, every batch is supplied with certified isotopic purity and low water content.

Molecular Formula C3H6O
Molecular Weight 64.12 g/mol
CAS No. 666-52-4
Cat. No. B032918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetone-d6
CAS666-52-4
SynonymsMethyl Ketone-d6;  Dimethyl Ketone-d6;  Dimethylformaldehyde-d6;  NSC 135802-d6;  Propanone-d6;  Pyroacetic Ether-d6;  Taimax-d6;  β-Ketopropane-d6;  2-Propanone-d6
Molecular FormulaC3H6O
Molecular Weight64.12 g/mol
Structural Identifiers
SMILESCC(=O)C
InChIInChI=1S/C3H6O/c1-3(2)4/h1-2H3/i1D3,2D3
InChIKeyCSCPPACGZOOCGX-WFGJKAKNSA-N
Commercial & Availability
Standard Pack Sizes10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetone-d6 (CAS 666-52-4) Procurement: Core Specifications and Role as a Deuterated NMR Solvent


Acetone-d6 (CAS 666-52-4), also known as hexadeuteroacetone, is the fully deuterated isotopologue of acetone . It is a polar aprotic solvent where all six hydrogen atoms are replaced by deuterium (D) [1]. Primarily utilized as a 100% NMR solvent for high-resolution nuclear magnetic resonance spectroscopy, its key procurement specifications include isotopic purity (typically 99.9 atom % D or higher) and low residual water content . It serves as an essential tool for structural elucidation, trace impurity identification, and as a deuterium source in synthetic chemistry [2].

Why Acetone-d6 (CAS 666-52-4) Cannot Be Replaced by Non-Deuterated Acetone or Alternative Deuterated Solvents


The direct substitution of Acetone-d6 with its non-deuterated analog (Acetone-d0) or other common deuterated solvents (e.g., DMSO-d6, Chloroform-d) is not feasible due to quantifiable differences in spectral interference, isotopic purity, and solvation effects that critically impact experimental outcomes. Non-deuterated acetone produces an overwhelming proton signal that masks analyte resonances, while alternative deuterated solvents exhibit distinct chemical shift profiles and residual proton concentrations, directly affecting both qualitative and quantitative NMR analysis [1]. Furthermore, the unique solvent environment of Acetone-d6 can quantifiably alter chemical equilibria and reaction kinetics, as demonstrated in specific case studies, making it an irreplaceable medium for certain mechanistic investigations [2].

Quantitative Differentiation Guide for Acetone-d6 (CAS 666-52-4) Against Closest Analogs


Deuterium Isotopic Purity: Acetone-d6 (99.95 atom % D) vs. Acetone-d3 (99.8 atom % D)

Acetone-d6 is commercially available with a certified isotopic purity of 99.95 atom % D , which is significantly higher than the typical 99.8 atom % D specification for partially deuterated Acetone-d3 . This higher deuteration level translates directly to a lower concentration of residual protonated solvent species, which is critical for minimizing background signals in high-sensitivity NMR experiments.

NMR spectroscopy Isotopic purity Deuterium labeling

Residual Proton Signal Concentration: Acetone-d6 (2.30 mM) vs. Chloroform-d (25.1 mM) and DMSO-d6 (2.38 mM)

The calculated residual proton (1H) concentration from incomplete deuteration in Acetone-d6 is 2.30 mM [1]. This value is approximately 11-fold lower than that of Chloroform-d (25.1 mM) and is comparable to, but slightly lower than, DMSO-d6 (2.38 mM). This low intrinsic proton background is a critical parameter for selecting a solvent for quantitative NMR (qNMR) or when analyzing mass-limited samples.

Quantitative NMR (qNMR) Solvent suppression Trace analysis

Deuterium Isotope Effect on 13C NMR Shift: Acetone-d6 (Δ = 869 ppb) vs. CD3OH (Δ = 817 ppb)

The one-bond deuterium isotope effect (1Δ) on 13C NMR chemical shifts, measured in toluene-α-d3, was found to be 869 ppb when dissolved in Acetone-d6 [1]. This is a quantifiably larger shift compared to 817 ppb observed in CD3OH solution. The magnitude of this solvent-dependent isotope effect provides a unique fingerprint for confirming molecular structure and dynamics.

13C NMR spectroscopy Deuterium isotope effects Solvent effects

Effect of Deuterium Decoupling on Residual 1H Signal: Acetone-d6 Quintet Collapses to Singlet

In a 1H NMR spectrum, the residual proton signal of Acetone-d6 (primarily from Acetone-d5) appears as a quintet due to coupling with two adjacent deuterium atoms (2H, I=1). Application of deuterium decoupling collapses this quintet into a singlet [1]. While this behavior is class-wide for partially deuterated methyl groups, the quantifiable simplification of the spectrum from a 5-line multiplet to a single peak is a key differentiator for experimental design, enabling cleaner integration of overlapping analyte signals.

NMR pulse sequences Solvent suppression Spectral simplification

Solvent Effect on Linkage Isomer Equilibrium: Acetone-d6 (K = 0.74) vs. Methanol-d4 (K = 0.29)

The equilibrium constant (K) for the conversion of an S-bound to N-bound thiocyanate linkage isomer in a ruthenium(II) complex was determined to be 0.74(7) in Acetone-d6 at 50 °C [1]. In contrast, the same equilibrium constant in methanol-d4 was found to be 0.29(4) under identical conditions. This represents a 2.6-fold difference in the equilibrium position, highlighting the unique solvation environment provided by Acetone-d6.

Inorganic chemistry Equilibrium constant Solvent effects

Utility as an Internal Standard: Acetone-d6 Enables Isotope Dilution MS for Trace Analysis

Acetone-d6 serves as a superior internal standard for the quantification of non-deuterated acetone and other aldehydes in water via headspace-solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) . The M+6 mass shift provides a clear spectral separation from the analyte (acetone-d0, M), enabling precise isotope dilution calculations and eliminating errors from co-eluting matrix components.

Analytical chemistry Isotope dilution mass spectrometry Trace analysis

Acetone-d6 (CAS 666-52-4): Optimal Application Scenarios Based on Quantitative Evidence


High-Sensitivity 1H NMR of Low-Concentration or Mass-Limited Analytes

Procure Acetone-d6 when analyzing sub-milligram quantities of a compound or when seeking to detect trace-level impurities via 1H NMR. Its extremely low intrinsic residual proton concentration of 2.30 mM [1] minimizes background interference, allowing for cleaner baselines and higher signal-to-noise ratios for the analyte. This is an 11-fold improvement over the commonly used Chloroform-d (25.1 mM) and is critical for acquiring interpretable spectra from challenging, mass-limited samples.

Quantitative NMR (qNMR) for Purity Assessment or Concentration Determination

Select Acetone-d6 as the solvent of choice for quantitative 1H NMR (qNMR) applications. The low residual solvent signal (2.30 mM) [1] minimizes baseline distortions that can compromise integration accuracy. Furthermore, the ability to collapse the residual proton quintet into a clean singlet using deuterium decoupling [2] ensures that the solvent peak does not overlap with or skew the integration of analyte signals, enabling more precise and accurate purity determinations.

Mechanistic and Equilibrium Studies Involving Dynamic Processes

Utilize Acetone-d6 when investigating solvent-dependent chemical equilibria, kinetics, or dynamic molecular processes. As quantitatively demonstrated by the 2.6-fold increase in equilibrium constant for ruthenium linkage isomerization compared to methanol-d4 [3], Acetone-d6 provides a distinct solvation environment that can fundamentally alter reaction pathways. This makes it an essential medium for comparative solvent studies and for probing mechanisms that are sensitive to the polarity and hydrogen-bonding capacity of the environment.

Isotope Dilution Mass Spectrometry (IDMS) for Trace Aldehydes and Ketones

Employ Acetone-d6 as a primary internal standard in GC-MS or LC-MS workflows for the quantitative analysis of acetone and other small carbonyls in complex matrices (e.g., environmental water, biological fluids). The M+6 mass shift provides unequivocal spectral separation from the M+0 analyte, enabling accurate isotope dilution calculations and compensating for sample preparation losses and matrix-induced ion suppression .

Technical Documentation Hub

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